

Spectroscopic data (NMR, IR, MS) for 1-(3-Bromophenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	1-(3-
Compound Name:	Bromophenyl)cyclopropanamine
	hydrochloride

Cat. No.: B1374610

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1-(3-Bromophenyl)cyclopropanamine Hydrochloride**

Authored by: A Senior Application Scientist Introduction

1-(3-Bromophenyl)cyclopropanamine hydrochloride is a significant chemical entity in the landscape of pharmaceutical research and development. As a substituted cyclopropylamine, it serves as a crucial building block in the synthesis of various biologically active molecules. Its structural complexity, featuring a stereocenter, a strained cyclopropane ring, and a substituted aromatic system, necessitates a robust and multi-faceted analytical approach for unambiguous identification and quality assessment.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to **1-(3-Bromophenyl)cyclopropanamine hydrochloride** (CAS: 597563-15-0, Molecular Formula: $C_9H_{11}BrClN$, Molecular Weight: 248.55 g/mol).^[1] The document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed spectral features. By integrating established spectroscopic principles with data interpretation, this guide serves as a self-validating framework for the characterization of this important compound.

Molecular Architecture and Its Spectroscopic Implications

The predictive power of spectroscopy is rooted in the direct relationship between a molecule's structure and its interaction with electromagnetic radiation. The key structural motifs of **1-(3-Bromophenyl)cyclopropanamine hydrochloride** each contribute distinct and predictable signatures to the overall spectral profile.

- 3-Bromophenyl Group: The aromatic ring's protons and carbons will resonate in characteristic downfield regions in NMR spectra. The meta-substitution pattern dictates specific splitting patterns in ^1H NMR and a unique set of signals in ^{13}C NMR. The C-Br bond will exhibit a characteristic low-frequency vibration in the IR spectrum.
- Cyclopropane Ring: This strained, three-membered aliphatic ring system is known for its unusual upfield proton and carbon chemical shifts in NMR due to its unique electronic properties. The protons on the ring are diastereotopic, leading to complex splitting patterns.
- Primary Amine Hydrochloride ($-\text{NH}_3^+$): The presence of the ammonium group profoundly influences the spectroscopic data. In IR spectroscopy, it gives rise to broad and characteristic N-H stretching and bending vibrations. In NMR, the acidic protons are typically broad and their signal can be exchanged with deuterium oxide (D_2O). The electron-withdrawing effect of the $-\text{NH}_3^+$ group will deshield adjacent protons and carbons.

Caption: Structure of **1-(3-Bromophenyl)cyclopropanamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For **1-(3-Bromophenyl)cyclopropanamine hydrochloride**, both ^1H and ^{13}C NMR are essential for complete structural verification.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Expected ^1H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic (Ar-H)	7.2 - 7.8	Multiplet (m)	4H	<p>The four protons on the meta-substituted bromophenyl ring will appear in the characteristic aromatic region.</p> <p>Due to complex coupling, they will likely overlap to form a multiplet.</p>
Ammonium (-NH ₃ ⁺)	8.5 - 9.5 (variable)	Broad Singlet (br s)	3H	<p>The acidic protons of the ammonium group are often broad due to rapid exchange and quadrupole broadening from the nitrogen atom. The signal disappears upon D₂O shake.[2][3]</p>
Cyclopropyl (-CH ₂ -)	1.2 - 1.8	Multiplet (m)	4H	<p>The two sets of CH₂ protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to</p>

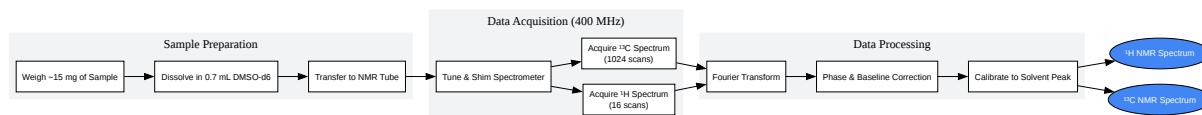
both geminal and
vicinal coupling.

Causality Behind Experimental Choices:

- Solvent Selection: A polar, aprotic deuterated solvent like DMSO-d₆ is ideal. It readily dissolves the hydrochloride salt and its non-exchangeable nature allows for the observation of the -NH₃⁺ protons. In contrast, using D₂O would cause the amine proton signal to disappear, which is a useful confirmatory test.[3]
- D₂O Exchange: Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum is a critical validation step. The disappearance of the broad singlet signal confirms its assignment to the exchangeable -NH₃⁺ protons.[2][3]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.


Expected ¹³C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Aromatic (C-Br)	~122	The carbon directly attached to the electronegative bromine atom is deshielded, but heavy atom effects can cause slight upfield shifts compared to other substituted carbons.
Aromatic (Ar-C)	125 - 145	The remaining aromatic carbons will appear in this range. The carbon ipso to the cyclopropyl group will be distinct.
Quaternary Cyclopropyl (C-N)	35 - 45	This quaternary carbon is attached to both the aromatic ring and the electron-withdrawing ammonium group, shifting it downfield relative to the other cyclopropyl carbons.
Methylene Cyclopropyl (-CH ₂ -)	15 - 25	The two equivalent methylene carbons of the cyclopropane ring are shielded and appear at a characteristically high field. ^[4]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh ~10-15 mg of **1-(3-Bromophenyl)cyclopropanamine hydrochloride** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- ¹H NMR Acquisition:

- Acquire a standard one-pulse ^1H spectrum.
- Set a spectral width of approximately 16 ppm, centered around 6 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
- Acquire at least 16 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 220 ppm.
 - Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
 - Acquire several hundred to a few thousand scans to achieve adequate signal-to-noise.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C).

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups, providing a molecular "fingerprint."

The hydrochloride salt form is critical to the IR spectrum. The primary amine is protonated to an ammonium salt (-NH_3^+), which has a distinctly different and more complex vibrational signature than a free amine (-NH_2).

Expected IR Absorption Bands:

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Rationale
N-H Stretch (Ammonium)	2500 - 3200	Strong, Broad	This very broad and characteristic absorption is due to the symmetric and asymmetric stretching of the N-H bonds in the -NH ₃ ⁺ group.[2][5][6]
Aromatic C-H Stretch	3000 - 3100	Medium	Stretching vibrations of the sp ² C-H bonds on the phenyl ring.
Aliphatic C-H Stretch	2850 - 3000	Medium	Stretching vibrations of the sp ³ C-H bonds on the cyclopropyl ring.
N-H Bend (Ammonium)	1500 - 1600	Strong	The scissoring (bending) vibration of the -NH ₃ ⁺ group is typically strong and appears in this region.[5]
Aromatic C=C Stretch	1400 - 1600	Medium, Sharp	Skeletal vibrations of the aromatic ring appear as a series of sharp bands.
C-N Stretch	1000 - 1200	Medium	The stretching vibration of the carbon-nitrogen bond.
Aromatic C-H Out-of-Plane Bend	650 - 900	Strong	The pattern of these strong bands is diagnostic of the

			substitution pattern on the aromatic ring (meta-substitution).
C-Br Stretch	500 - 700	Medium	The vibration of the carbon-bromine bond appears in the fingerprint region.

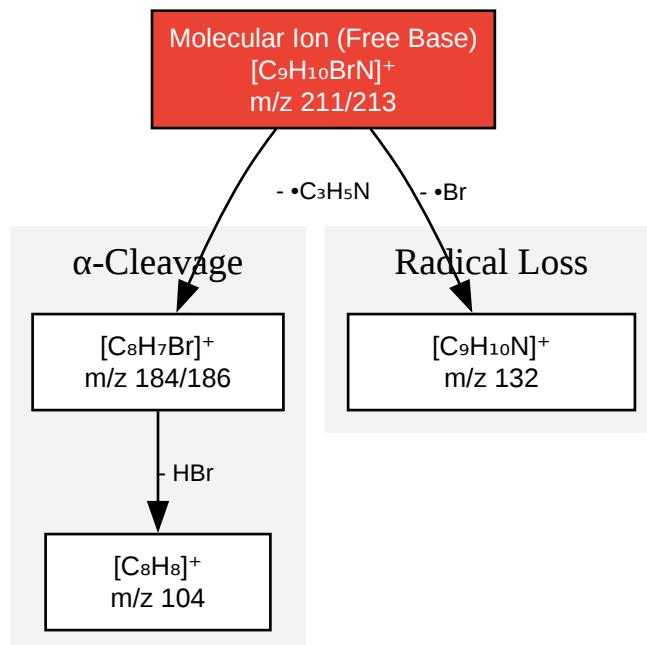
Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrumental interferences.
- Sample Application: Place a small amount of the solid **1-(3-Bromophenyl)cyclopropanamine hydrochloride** powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition: Record the sample spectrum over a range of 4000 to 400 cm^{-1} . Co-add at least 32 scans to ensure a high-quality spectrum.
- Data Processing: The software automatically performs the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the characteristic peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The analysis is performed on the free base form of the molecule


($C_9H_{10}BrN$, MW ≈ 211.00 g/mol) after the loss of HCl in the ion source or during sample preparation.

A key diagnostic feature will be the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a roughly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Predicted Major Fragment Ions (Electron Ionization):

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Rationale
211 / 213	$[C_9H_{10}BrN]^+$	The molecular ion (M^+) peak of the free base, showing the characteristic 1:1 bromine isotope pattern.
184 / 186	$[C_8H_7Br]^+$	Loss of the neutral aminocyclopropyl radical ($\cdot C_3H_5N$), a common α -cleavage pathway for amines. [2]
132	$[C_9H_{10}N]^+$	Loss of a bromine radical ($\cdot Br$) from the molecular ion.
104	$[C_8H_8]^+$	Loss of HBr from the $[C_8H_7Br]^+$ fragment, likely forming a styrene-like ion.
91	$[C_7H_7]^+$	A common fragment in aromatic compounds, often attributed to the stable tropylion ion.

Fragmentation Logic: A Self-Validating System

[Click to download full resolution via product page](#)

Caption: Predicted primary fragmentation pathways in mass spectrometry.

The fragmentation pattern acts as a logical puzzle. The presence of the M and M+2 peaks at 211/213 confirms the molecular formula contains one bromine atom. Subsequent fragments that also show this 1:1 isotopic pattern (e.g., at m/z 184/186) must also contain the bromine atom, validating the proposed fragmentation pathways. This internal consistency is a hallmark of a trustworthy analysis.

Experimental Protocol: Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amine salts.

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Instrument Setup:** Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion using a syringe pump or through an HPLC system.
- **Data Acquisition (Positive Ion Mode):**

- Set the instrument to acquire data in positive ion mode, as the amine is readily protonated.
- Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Acquire a full scan mass spectrum over a range of m/z 50-500.
- Tandem MS (MS/MS) for Fragmentation:
 - To confirm fragmentation, perform a product ion scan. Isolate the molecular ion (m/z 212 for the protonated free base, $[M+H]^+$) in the first mass analyzer.
 - Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon).
 - Scan the second mass analyzer to detect the resulting fragment ions.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of **1-(3-Bromophenyl)cyclopropanamine hydrochloride** is a clear demonstration of the synergy between different spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key functional groups (particularly the ammonium salt), and mass spectrometry verifies the molecular weight and elemental composition (via isotopic patterns) while offering clues to the molecule's stability and connectivity through fragmentation.

Each technique provides a layer of evidence that, when combined, creates an internally consistent and self-validating data package. This robust analytical characterization is the bedrock of scientific integrity, ensuring the identity, purity, and quality of chemical entities used in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 597563-15-0 | 1-(3-Bromophenyl)cyclopropanamine hydrochloride - AiFChem [aifchem.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 1-(3-Bromophenyl)cyclopropanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374610#spectroscopic-data-nmr-ir-ms-for-1-3-bromophenyl-cyclopropanamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com